molecular formula C17H28ClNO B1395042 2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220031-80-0

2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride

Cat. No. B1395042
CAS RN: 1220031-80-0
M. Wt: 297.9 g/mol
InChI Key: ROXYOFVOSFQZRS-UHFFFAOYSA-N
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Description

“2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride” is a chemical compound with the CAS Number: 1220031-80-0 . It has a molecular weight of 229.75 . The IUPAC name for this compound is 2-(5-isopropyl-2-methylphenoxy)ethanamine hydrochloride .

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride,” but unfortunately, the available information is limited and does not provide a detailed analysis of unique applications for this compound. The search results primarily focus on product availability and general information from suppliers like VWR and Sigma-Aldrich .

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation and serious eye irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-13(2)15-8-7-14(3)17(12-15)19-11-9-16-6-4-5-10-18-16;/h7-8,12-13,16,18H,4-6,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXYOFVOSFQZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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